
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H15BrClNO . It is related to other compounds such as “(4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride” and "(4-bromophenyl)(piperidin-4-yl)methanone" .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” consists of a bromophenyl group, a piperidin-3-yl group, and a methanone group . The bromine atom is attached to the phenyl ring, and the piperidin-3-yl group is attached to the methanone carbon .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is part of a broader class of compounds that involve arylcycloalkylamines, which are notable for their pharmacophoric groups. These groups are pivotal in the synthesis of compounds with potential therapeutic applications. Research indicates that the substitution of arylalkyl moieties can significantly affect the potency and selectivity of binding affinity at D(2)-like receptors, suggesting that the structural components of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” could be crucial for its biological activity and potential applications in drug design (Sikazwe et al., 2009).
Pharmacological Implications
Compounds with similar structural motifs to “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” are studied for their interaction with biological targets, such as D2-like receptors, which are significant in the treatment of psychotic disorders. The manipulation of arylcycloalkylamine structures has been shown to affect therapeutic efficacy and receptor selectivity, which might extend to the compound , suggesting its potential utility in developing new pharmacological agents (Sikazwe et al., 2009).
Material Science Applications
While not directly related, the study of similar compounds in material sciences, such as the use of phosphonic acids for surface functionalization, presents an indirect application area for “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride”. The ability to bind to various surfaces and form stable layers could be an interesting area of exploration for this compound, given its structural characteristics and the presence of functional groups that facilitate such interactions (Sevrain et al., 2017).
Potential in Drug Development
The exploration of arylcycloalkylamines and related structures in drug development, particularly for neurological and psychiatric conditions, underscores the potential relevance of “(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” in this field. Given the importance of structural modifications on pharmacological properties, this compound could serve as a basis for the development of new therapeutic agents targeting central nervous system receptors (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIPXYSIMKYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




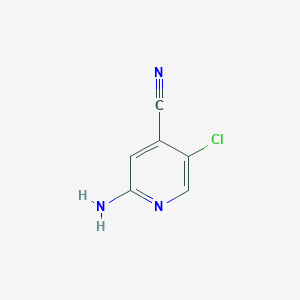

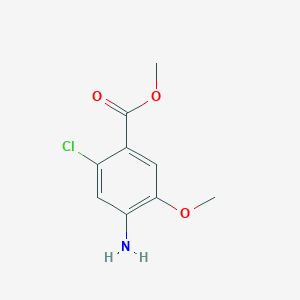
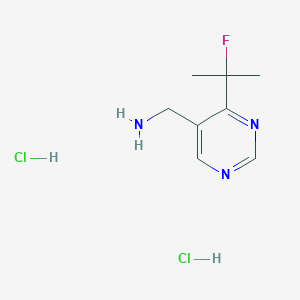
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
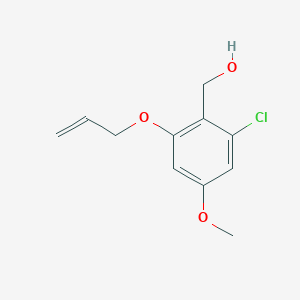
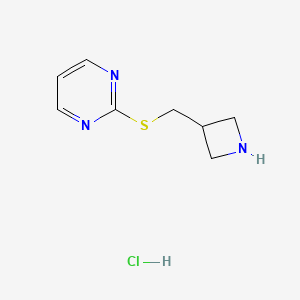
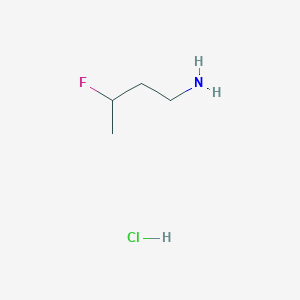
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

